N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide
Description
N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and dopamine-inhibitory effects
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-7-11(2)17-15(8-10)18-16(19)12-5-6-13(20-3)14(9-12)21-4/h5-9H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRUSNOAKHKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-pyridinylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its effects on cellular processes, including apoptosis and DNA repair.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of the transcription factor NF-kB, which plays a crucial role in regulating inflammation and apoptosis . By inhibiting NF-kB, the compound reduces the production of tumor necrosis factor alpha (TNF alpha) and induces apoptosis in cancer cells. This dual action makes it a promising candidate for anti-inflammatory and anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide derivative known for its antiemetic and prokinetic properties.
3-Chloroprocainamide: Another benzamide with anti-inflammatory effects.
Uniqueness
N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the pyridine and benzamide rings, which imparts unique pharmacological properties. Its ability to inhibit NF-kB and induce apoptosis distinguishes it from other benzamides, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
